molecular formula C3H5ClO B3425774 trans-3-Chloroallyl alcohol CAS No. 4643-06-5

trans-3-Chloroallyl alcohol

Cat. No.: B3425774
CAS No.: 4643-06-5
M. Wt: 92.52 g/mol
InChI Key: HJGHXDNIPAWLLE-OWOJBTEDSA-N
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Description

Historical Context and Significance of the Compound in Organic Chemistry

The historical significance of trans-3-chloroallyl alcohol is intrinsically linked to the widespread agricultural use of the soil fumigant 1,3-dichloropropene (B49464) (1,3-D) starting in the 1950s. rug.nl this compound emerged as a significant compound of interest primarily as a hydrolysis product of the trans-isomer of 1,3-D in soil and aquatic environments. flvc.org Early research, therefore, was heavily driven by the need to understand the environmental fate and toxicology of this prominent pesticide metabolite. nih.gov

In the realm of synthetic organic chemistry, the compound has been recognized as a useful building block. The presence of both an allylic alcohol and a vinylic chloride functionality allows for a range of chemical transformations. smolecule.com For instance, historical research has documented its conversion to propargyl alcohol, an important acetylenic alcohol, through treatment with a strong base like aqueous sodium hydroxide (B78521). google.com This reaction highlights its utility as a precursor for generating other valuable chemical intermediates.

Role as a Model System for Mechanistic Investigations of Allylic Halides and Alcohols

This compound has proven to be an invaluable model system for studying the mechanisms of enzymatic and chemical reactions involving allylic halides and alcohols. A significant body of research has focused on its role in the biodegradation pathways of chlorinated hydrocarbons. Specifically, it is a substrate for dehalogenase enzymes produced by soil bacteria. rug.nlresearchgate.net

The enzymatic conversion of this compound to trans-3-chloroacrylic acid is a key step in the metabolic pathway of certain microorganisms. rug.nlwur.nl Further enzymatic dehalogenation of trans-3-chloroacrylic acid to malonic acid semialdehyde has been a subject of detailed kinetic and mechanistic studies. researchgate.netasm.org These investigations, employing techniques like stopped-flow kinetics, have provided fundamental insights into the catalytic mechanisms of hydrolytic dehalogenases, enzymes that play a crucial role in the bioremediation of halogenated pollutants. researchgate.net The well-defined structure of this compound allows for precise tracking of reaction intermediates and products, thereby elucidating complex enzymatic processes.

Isomeric Considerations: Stereochemical Purity and Configurational Stability of the trans-Isomer

The stereochemistry of 3-chloroallyl alcohol, existing as both cis and trans isomers, is a critical aspect of its chemistry. smolecule.com The trans-isomer is distinguished from the cis-isomer by the spatial arrangement of the substituents around the carbon-carbon double bond. smolecule.com This difference in stereochemistry can lead to distinct physical properties and reactivity, particularly in biological systems where enzymes often exhibit high stereospecificity. rug.nl

The configurational stability of the trans-isomer is an important consideration in both its synthesis and its reactions. While isomerization between the cis and trans forms can be facilitated under specific conditions, the trans isomer is often the thermodynamically more stable of the two. smolecule.com The synthesis of stereochemically pure this compound is crucial for its application in stereoselective synthesis and for unambiguous mechanistic studies. Methods for its preparation often involve the hydrolysis of trans-1,3-dichloropropene or the chlorination of allyl alcohol, where reaction conditions can be optimized to favor the formation of the trans-isomer. smolecule.comevitachem.com

Overview of Research Trajectories in Synthesis, Reactivity, and Environmental Chemistry

Current and historical research on this compound can be broadly categorized into three interconnected areas: synthesis, reactivity, and environmental chemistry.

Synthesis: Research in the synthesis of this compound has focused on developing efficient and stereoselective methods. Key synthetic routes include:

Hydrolysis of 1,3-Dichloropropene: This remains a primary method, particularly in the context of its formation as an environmental degradate. smolecule.com

Chlorination of Allyl Alcohol: The use of chlorinating agents like thionyl chloride or phosphorus trichloride (B1173362) on allyl alcohol can yield 3-chloroallyl alcohol, with conditions being tuned to favor the trans isomer. smolecule.comevitachem.com

Reactivity: The reactivity of this compound is dictated by its two functional groups: the alcohol and the vinyl chloride. Notable reactions include:

Oxidation: The primary alcohol group can be oxidized to form trans-3-chloroacrylic acid. smolecule.comevitachem.com This transformation is significant both in synthetic applications and in its biological metabolism.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions. A classic example is its reaction with hydroxide ions to produce propargyl alcohol. smolecule.comgoogle.com

Esterification: It reacts with reagents like phosphoryl chloride to form corresponding phosphate (B84403) esters. smolecule.com

Environmental Chemistry: The environmental chemistry of this compound is a major research focus due to its origin as a metabolite of the soil fumigant 1,3-dichloropropene. nih.gov Studies in this area investigate its:

Formation and Fate: Research tracks its formation from 1,3-D in soil and water and its subsequent degradation. flvc.org

Biodegradation: A significant area of research is its metabolism by soil microorganisms, which can utilize it as a carbon source. rug.nlrug.nl This involves its oxidation to trans-3-chloroacrylic acid and subsequent dehalogenation. rug.nlresearchgate.net The development of analytical methods, such as gas chromatography/mass spectrometry (GC/MS), has been crucial for monitoring its presence in environmental samples. smolecule.com

Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (E)-3-chloroprop-2-en-1-ol nih.gov
Molecular Formula C₃H₅ClO nih.gov
Molecular Weight 92.52 g/mol nih.govepa.gov
CAS Number 4643-06-5 nih.gov
Appearance Colorless to pale yellow liquid smolecule.com

Key Reactions of this compound

Reaction TypeReagentsProduct(s)Significance
Oxidation Silver oxide (two-phase system)trans-3-Chloroacrylic acidSynthetic utility and biological metabolism
Nucleophilic Substitution Aqueous sodium hydroxidePropargyl alcoholSynthesis of other chemical intermediates
Esterification Phosphorus trichloride, Phosphoryl chloridePhosphorous and phosphoric estersDerivatization and further synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-chloroprop-2-en-1-ol
Source PubChem
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InChI

InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGHXDNIPAWLLE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892042
Record name (E)-3-Chloroallyl alcohol
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Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4643-06-5, 4643-05-4, 29560-84-7
Record name 2-Propen-1-ol, 3-chloro-, (2E)-
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Record name cis-3-Chloroallyl alcohol
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Record name 2-Propen-1-ol, 3-chloro-, (E)-
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Record name (E)-3-Chloroallyl alcohol
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Record name 3-chloroprop-2-en-1-ol
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Advanced Synthetic Methodologies for Trans 3 Chloroallyl Alcohol

Direct Synthetic Routes

Direct synthetic routes to trans-3-chloroallyl alcohol primarily involve two strategic approaches: the selective chlorination of allylic alcohols and the hydrolysis of polyhalogenated precursors.

Selective Chlorination Strategies of Allylic Alcohols

The selective chlorination of allyl alcohol presents a direct method for the synthesis of 3-chloroallyl alcohol. However, controlling the regioselectivity and stereoselectivity to favor the trans isomer is a key challenge.

The reaction of allyl alcohol with chlorinating agents like thionyl chloride (SOCl₂) and phosphorus chlorides (e.g., PCl₃, PCl₅) is a common method for producing allyl chlorides. wikipedia.orggoogle.com Historically, Auguste Cahours and August Hofmann first synthesized allyl chloride in 1857 by reacting allyl alcohol with phosphorus trichloride (B1173362). wikipedia.org While effective, these reagents can lead to a mixture of isomeric products, including both cis- and this compound, as well as the rearranged product, 1-chloro-2-propen-3-ol, due to the potential for allylic rearrangement. google.comtennessee.edu

The reaction with thionyl chloride, in particular, is known to proceed via different mechanisms depending on the reaction conditions, which influences the product distribution. stackexchange.com In dilute ether solutions, the reaction is reported to favor the Sₙi' pathway, leading to a high degree of allylic transposition. stackexchange.comacs.org However, at higher concentrations or in different solvents, mixtures of isomers are often obtained. google.com Similarly, phosphorus trichloride can also yield a mixture of chloroallyl alcohols. smolecule.com

The reaction of allyl alcohol with phosphorus oxychloride can produce various phosphorylated products, such as allyl phosphoric acid dichloride, diallyl phosphoric acid monochloride, or triallyl phosphate (B84403), depending on the molar ratios of the reactants. google.com

The formation of different isomers during the chlorination of allyl alcohol is attributed to the nature of the reaction intermediates. In reactions involving thionyl chloride, an intimate ion pair (R⁺···⁻OSOCl) is proposed as a key intermediate. stackexchange.com If the carbocation (R⁺) is allylic, it possesses electrophilic character at both the α- and γ-positions, allowing for nucleophilic attack by the chloride ion at either site. stackexchange.com Attack at the γ-position results in the rearranged product.

Controlling the selectivity of this reaction is a significant area of research. The choice of solvent and the concentration of the reactants play a crucial role. google.comstackexchange.com For instance, dilute ethereal solutions are known to favor the formation of the rearranged chloride. google.comstackexchange.com The development of new reagent systems aims to achieve higher regioselectivity and stereoselectivity. For example, the use of N-chlorosuccinimide (NCS) in the presence of an iridium catalyst has been shown to afford α-chloroketones from allylic alcohols with high regioselectivity, proceeding through an enol intermediate. nih.govresearchgate.net Other methods for allylic chlorination include the use of hydrochloric acid with a copper(I) chloride catalyst, which is a more economical approach than using phosphorus trichloride. wikipedia.org

Hydrolytic Approaches from Polyhalogenated Precursors

An alternative and widely studied route to 3-chloroallyl alcohol is the hydrolysis of 1,3-dichloropropene (B49464). smolecule.com This method is significant both as a synthetic pathway and in the context of environmental degradation of the soil fumigant 1,3-dichloropropene. nih.govscispace.com

The hydrolysis of 1,3-dichloropropene to 3-chloroallyl alcohol proceeds via a nucleophilic substitution reaction where water acts as the nucleophile, attacking the carbon-chlorine bond. This reaction follows first-order kinetics. Both the cis and trans isomers of 1,3-dichloropropene hydrolyze to their corresponding 3-chloroallyl alcohol isomers. nih.govscispace.comrug.nl

The stereoselectivity of the hydrolysis is an important consideration. Studies have shown that both cis- and trans-1,3-dichloropropene isomers are converted to the corresponding cis- and trans-3-chloroallyl alcohols. nih.govscispace.com However, the rates of hydrolysis for the two isomers can differ. For example, in the presence of metam (B94612) sodium, the dissipation of cis-1,3-dichloropropene (B155052) was found to be faster than that of the trans-isomer. usda.gov

The reaction mechanism is influenced by pH, with alkaline conditions generally accelerating the rate of hydrolysis due to the presence of the more nucleophilic hydroxide (B78521) ion. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and rate of hydrolysis of 1,3-dichloropropene. Key factors influencing the reaction include pH, temperature, and the presence of catalysts.

pH: The hydrolysis of 1,3-dichloropropene is pH-dependent. nih.gov Higher pH (alkaline conditions) favors the reaction, while low pH (acidic conditions) can inhibit it. nih.gov

Temperature: The rate of hydrolysis increases with temperature. apvma.gov.auwho.int

Catalysts: While the hydrolysis can occur abiotically, certain substances can catalyze the degradation of 1,3-dichloropropene. For instance, biochar derived from cow manure has been shown to improve the degradation of 1,3-dichloropropene in aqueous slurries. researchgate.net In biological systems, the initial hydrolysis of 1,3-dichloropropene to 3-chloroallyl alcohol can be catalyzed by haloalkane dehalogenase enzymes found in certain bacteria like Pseudomonas cichorii. nih.govscispace.comrug.nl

Table of Reaction Parameters for 1,3-Dichloropropene Hydrolysis:

ParameterEffect on Hydrolysis RateReference
pH Increases with higher pH (alkaline conditions) nih.gov
Temperature Increases with higher temperature apvma.gov.auwho.int
Soil Moisture Rate constant increases with higher soil moisture nih.gov
Initial Concentration Rate constant decreases with higher initial concentration nih.gov
Organic Matter Promotes degradation via direct substitution nih.gov

Stereoselective Ring-Opening Reactions of Epoxy-Substituted Precursors

The synthesis of specific stereoisomers of chloroallyl alcohols often involves the controlled ring-opening of cyclic precursors like epoxides. This strategy provides a powerful means to establish the desired stereochemistry at the carbon backbone.

1-Chloro-2,3-epoxypropane, commonly known as epichlorohydrin (B41342), serves as a versatile starting material for producing various chlorinated propanols. The synthesis pathway towards this compound from epichlorohydrin involves multiple steps. A primary route includes the conversion of epichlorohydrin to intermediates such as 1,3-dichloropropene. The subsequent hydrolysis of 1,3-dichloropropene isomers can yield the corresponding 3-chloroallyl alcohols. who.intdatapdf.com

The degradation of epichlorohydrin can also proceed via an epoxide hydrolase to form 3-chloro-1,2-propanediol, which can be further dehalogenated to yield glycidol. researchgate.net While not a direct route, these transformations highlight the reactivity of the epoxide ring and its potential for conversion into various functionalized three-carbon compounds. The reaction of allyl chloride (3-chloropropene) with hypochlorous acid can produce a mixture of 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626), which can be further processed into chloroallyl alcohol isomers. researchgate.net A patented process describes reacting 2,3-dichloro-1-propanol with an amine to produce a mixture of chloroallyl alcohols, including the trans-3-chloroallyl isomer. google.com

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.orgkyushu-u.ac.jp This methodology can enhance reaction rates, improve yields, and allow for milder reaction conditions. crdeepjournal.orgmdpi.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anion from the aqueous phase into the organic phase, where it can react with an organic substrate. kyushu-u.ac.jp

In the context of stereoselective synthesis, chiral phase-transfer catalysts are employed to control the stereochemical outcome of a reaction. beilstein-journals.orgresearchgate.net These catalysts form a chiral ion pair with a prochiral nucleophile, directing the subsequent attack of an electrophile to occur from a specific face, thereby yielding an enantiomerically enriched product. beilstein-journals.org Cinchona alkaloid derivatives are commonly used as chiral PTCs for various asymmetric transformations, including alkylations. kyushu-u.ac.jp This principle is applicable to the synthesis of chiral α-chlorinated carbonyl compounds, which are valuable intermediates. beilstein-journals.org While direct application to this compound synthesis from epoxides is not extensively detailed, the use of PTC in the synthesis of glycidyl (B131873) ethers from epichlorohydrin and alcohols demonstrates its utility in reactions involving these precursors. rsc.org

Catalyst TypeGeneral Role in SynthesisPotential for Stereocontrol
Achiral Quaternary Ammonium Salts (e.g., TBAB)Increase reaction rates between immiscible reactants (e.g., aqueous NaOH and organic substrate). crdeepjournal.orgmdpi.comLow; generally produces racemic or non-stereoselective products.
Chiral Quaternary Ammonium Salts (e.g., Cinchona alkaloid derivatives)Facilitate asymmetric reactions by creating a chiral environment around the reacting species. kyushu-u.ac.jpbeilstein-journals.orgHigh; used for enantioselective alkylations, hydroxylations, and halogenations. beilstein-journals.orgresearchgate.net

Indirect and Derivatization-Based Synthesis

Indirect methods provide alternative routes to this compound, often by transforming more readily available isomers or related chemical structures.

The conversion between cis and trans isomers of chloroallyl alcohols is a key transformation. While specific chemical catalysts for the direct isomerization of cis-3-chloroallyl alcohol to its trans counterpart are not widely published, isomerization in related chlorinated propenes can occur through radical pathways, for instance, catalyzed by iodine at elevated temperatures. In biological systems, enzymes demonstrate the ability to interconvert isomers. For example, some bacteria can utilize both cis- and this compound, suggesting the presence of enzymatic pathways for their conversion. datapdf.comrug.nlresearchgate.net Glutathione-dependent isomerases are known to catalyze the isomerization of cis double bonds to a trans configuration in other metabolic pathways, indicating a plausible mechanism for biological isomerization. rug.nl

The synthesis of this compound can be achieved by the chemical transformation of related compounds. A significant pathway is the reduction of trans-3-chloroacrylic acid or its corresponding aldehyde. The oxidation of this compound yields trans-3-chloroacrylic acid, a reaction that has been observed in microbial degradation pathways and can be performed chemically using systems like silver oxide. rug.nl Consequently, the reverse reaction, a reduction, provides a direct route to the target alcohol. Standard reducing agents capable of converting carboxylic acids or aldehydes to primary alcohols can be employed for this purpose.

Another related transformation involves the hydrolysis of 1,3-dichloropropene. This reaction, which occurs in soil and aquatic environments, directly yields 3-chloroallyl alcohol. who.intwho.int This hydrolysis represents a nucleophilic substitution where a chlorine atom is replaced by a hydroxyl group.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to chemical synthesis to improve sustainability. In the context of this compound production, several approaches align with these principles.

One of the most prominent green approaches is the use of biocatalysis. The degradation of 1,3-dichloropropene by soil bacteria like Pseudomonas pavonaceae to 3-chloroallyl alcohol is a naturally occurring process catalyzed by a haloalkane dehalogenase enzyme. nih.gov Similarly, the metabolism of both cis- and this compound by soil bacteria involves enzymatic oxidation to the corresponding acrylic acids. datapdf.com Harnessing these microbial or isolated enzyme systems could lead to highly selective and environmentally benign synthetic routes that operate under mild conditions (ambient temperature and pressure in aqueous media).

Phase-transfer catalysis (PTC) itself can be considered a green chemistry technique. It often reduces the need for harsh or hazardous organic solvents, increases reaction efficiency, and can lead to lower energy consumption and waste generation. crdeepjournal.orgmdpi.com The use of water as a solvent in PTC systems is a significant environmental benefit. google.com

Furthermore, exploring bio-based feedstocks is a cornerstone of green chemistry. While current production relies on petrochemical sources, future research could focus on pathways from renewable resources, analogous to the synthesis of glycidyl ethers from bio-renewable alcohols. rsc.org

Biocatalytic Synthesis Pathways

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. The synthesis of this compound is a notable example, where enzymatic action provides a direct route from chlorinated precursors.

The primary biocatalytic pathway for producing this compound is through the hydrolytic dehalogenation of trans-1,3-dichloropropene. This reaction is a key step in the microbial degradation of dichloropropene-based nematocides. nih.govscispace.comresearchgate.net Extensive research has identified specific microorganisms and enzymes capable of facilitating this conversion.

The gram-negative bacterium Pseudomonas cichorii 170, isolated from soil previously treated with 1,3-dichloropropene, has been shown to utilize this compound as a carbon source. nih.govrug.nl The initial step in its metabolic pathway involves the conversion of 1,3-dichloropropene isomers to their corresponding 3-chloroallyl alcohol isomers. nih.govrug.nl This transformation is catalyzed by a constitutively expressed haloalkane dehalogenase. nih.govscispace.com Further investigation revealed that the haloalkane dehalogenase gene (dhaA) from P. cichorii 170 is identical to the dhaA gene from the gram-positive bacterium Rhodococcus rhodochrous. nih.govscispace.com

This hydrolytic haloalkane dehalogenase exhibits broad substrate specificity and does not require cofactors for its activity. nih.gov The enzyme acts on trans-1,3-dichloropropene to yield this compound through a hydrolytic reaction, replacing a chlorine atom with a hydroxyl group from water. nih.govresearchgate.net The process is highly specific, yielding the corresponding alcohol isomer. nih.gov

Table 1: Biocatalytic Synthesis of this compound
Biocatalyst (Organism)EnzymeSubstrateProductReaction Conditions
Pseudomonas cichorii 170Haloalkane dehalogenase (DhaA)trans-1,3-DichloropropeneThis compoundAqueous buffer (e.g., Tris-sulfate), pH ~8.2, 30°C nih.govscispace.com
Rhodococcus rhodochrousHaloalkane dehalogenase (DhaA)trans-1,3-DichloropropeneThis compoundAqueous buffer, demonstrating hydrolytic cleavage of C-Cl bond nih.govscience.gov

Solvent-Free and Atom-Economical Methodologies

In line with the principles of green chemistry, synthetic strategies that minimize waste and avoid the use of volatile organic solvents are increasingly important. wikipedia.org Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.org Reactions with 100% atom economy, where all reactant atoms are found in the product, are considered ideal. rsc.orgnih.gov

While many traditional syntheses exhibit poor atom economy, certain reaction classes are inherently efficient. wikipedia.orgprimescholars.com The catalytic isomerization of allylic alcohols into the corresponding aldehydes or ketones is a prime example of a transformation that proceeds with 100% atom economy. rsc.org This type of redox isomerization, often catalyzed by rhodium or ruthenium complexes, represents a highly atom-economical route for transforming allylic alcohols without the need for additional reagents. rsc.orgresearchgate.net Applying this principle to this compound would involve its conversion to 3-chloro-2-propenal, a transformation that, if catalyzed, would be maximally efficient in terms of atom utilization.

Solvent-free reaction conditions represent another significant advancement in green synthesis. Research has demonstrated the feasibility of performing reactions with allylic alcohols without a solvent medium. For instance, the isomerization of various allylic alcohols has been successfully carried out using an immobilized rhodium catalyst-organic framework under solvent-free conditions, achieving high turnover numbers. rsc.orgresearchgate.net Similarly, efficient solvent-free methods for producing homoallylic alcohols via Barbier-type reactions mediated by a zinc-copper couple have been developed. researchgate.net These methodologies, while not yet specifically documented for the direct synthesis of this compound, showcase the potential of conducting complex transformations on allylic substrates without organic solvents. Such approaches reduce environmental impact and can simplify product purification.

Table 2: Advanced Methodologies for Allylic Alcohol Transformation
MethodologyPrincipleCatalyst/Mediator ExampleRelevance to this compound
Atom-Economical IsomerizationCatalytic rearrangement of an allylic alcohol to a carbonyl compound with 100% atom economy. rsc.orgRhodium-diphosphine catalyst-organic framework (COF) rsc.orgA potential high-efficiency pathway to convert this compound to its corresponding aldehyde.
Solvent-Free SynthesisReaction is conducted neat (without solvent), reducing waste and environmental impact. researchgate.netZinc-Copper couple (for Barbier-type reactions) researchgate.netDemonstrates the feasibility of performing reactions on allylic substrates without solvents, a principle applicable to its synthesis.

Elucidation of Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group is a primary site of reactivity in trans-3-chloroallyl alcohol, readily participating in oxidation, esterification, and etherification reactions, as well as conversions to organophosphorus esters.

Oxidation Reactions to Carboxylic Acids and Aldehydes

The oxidation of this compound can be controlled to yield either the corresponding aldehyde, trans-3-chloroacrolein, or the carboxylic acid, trans-3-chloroacrylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

The oxidation of primary alcohols, such as this compound, generally proceeds through an initial conversion to an aldehyde. Stronger oxidizing conditions can then lead to the corresponding carboxylic acid.

A convenient and specific method for the oxidation of this compound directly to trans-3-chloroacrylic acid utilizes silver oxide in a two-phase system of methylene (B1212753) chloride and water. This method is advantageous as it circumvents the need to isolate the intermediate aldehyde, trans-3-chloroacrolein iaea.org. The mechanism for such metal oxide oxidations typically involves the formation of an alkoxide on the metal surface, followed by a β-hydride elimination to yield the carbonyl compound. In the presence of water and a sufficiently strong oxidant, the initially formed aldehyde is hydrated to a geminal diol intermediate, which is then further oxidized to the carboxylic acid.

In biological systems, the metabolism of this compound also proceeds via oxidation. Enzymes such as alcohol dehydrogenase can catalyze its conversion to 3-chloroacrolein (B1609247) smolecule.com. Subsequently, aldehyde dehydrogenase rapidly transforms the reactive aldehyde into 3-chloroacrylic acid smolecule.comeurochlor.org.

Various catalytic systems have been developed for the selective oxidation of allylic alcohols. While specific data for this compound is often embedded within broader studies on allylic alcohol oxidation, the general principles are applicable.

Copper-based catalyst systems, particularly in combination with 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO), are highly effective for the aerobic oxidation of allylic alcohols to their corresponding aldehydes mdpi.com. These systems operate under mild conditions, using molecular oxygen or air as the ultimate oxidant. The catalytic cycle typically involves the oxidation of the copper(I) species to copper(II) and the generation of the active oxidant, the TEMPO-based oxoammonium cation (TEMPO+). This cation then oxidizes the alcohol to the aldehyde while being reduced to the hydroxylamine, which is then re-oxidized to complete the cycle. The selectivity for aldehydes over carboxylic acids is generally high with these systems.

Below is a table summarizing catalytic systems commonly used for the oxidation of primary allylic alcohols, which are applicable to this compound.

Catalyst SystemOxidantTypical ProductKey Features
Silver Oxide (Ag₂O)Ag₂OCarboxylic AcidTwo-phase system; avoids isolation of intermediate aldehyde iaea.org.
Cu(I)/TEMPOO₂ / AirAldehydeMild conditions; high selectivity for aldehydes mdpi.com.
Alcohol DehydrogenaseNAD⁺ (in vivo)AldehydeEnzymatic, highly specific biological conversion smolecule.com.
Aldehyde DehydrogenaseNAD⁺ (in vivo)Carboxylic AcidEnzymatic oxidation of the intermediate aldehyde smolecule.comeurochlor.org.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be converted into ester and ether linkages through various synthetic methodologies.

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acid chlorides or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. However, for more sensitive substrates or to achieve higher yields under milder conditions, the use of acid chlorides or anhydrides is preferred. The reaction with an acid chloride, for example, is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Etherification can be accomplished via the Williamson ether synthesis. This method involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from a primary alkyl halide in an SN2 reaction to form the ether. Given that this compound is a primary alcohol, its alkoxide is an effective nucleophile for this transformation.

Formation of Organophosphorus Esters via Reaction with Phosphorus Halides

This compound reacts with phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), to form organophosphorus intermediates which can lead to the substitution of the hydroxyl group with a chlorine atom.

The reaction with phosphorus pentachloride is vigorous and yields the corresponding alkyl chloride (trans-1,3-dichloropropene), along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts chemguide.co.ukstackexchange.comaskfilo.com. The mechanism involves the initial attack of the alcohol's oxygen on the phosphorus atom, leading to the formation of an intermediate that subsequently eliminates a proton and the POCl₃ moiety, with a chloride ion replacing the original hydroxyl group askfilo.com.

With phosphorus trichloride, three equivalents of the alcohol react with one equivalent of PCl₃ to produce three equivalents of the alkyl chloride and one equivalent of phosphorous acid (H₃PO₃) youtube.com. The mechanism is an SN2 type reaction where the alcohol is first converted into a good leaving group (a chlorophosphite ester), which is then displaced by a chloride ion youtube.com.

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. The presence of the allylic hydroxyl group can influence the stereochemical outcome of these reactions.

A key reaction of the double bond in allylic alcohols is epoxidation . The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the alkene into an epoxide. The hydroxyl group plays a crucial role in directing the stereoselectivity of this reaction through hydrogen bonding with the peroxy acid, delivering the oxygen atom to the same face of the double bond as the alcohol (a syn-addition) wikipedia.orgmasterorganicchemistry.com. This substrate-directing effect is a powerful tool in stereocontrolled synthesis.

Another common reaction is halogenation , for instance, with bromine (Br₂). The addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the side opposite to the bromonium ion, resulting in an anti-addition of the two bromine atoms across the double bond ladykeanecollege.edu.inlibretexts.orgmasterorganicchemistry.comlibretexts.org. In the case of this compound, this would lead to a vicinal dibromo chloroalkane.

Similarly, hydrohalogenation with acids like HBr or HCl can occur. This reaction generally follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. The halide ion then attacks this carbocation.

Polymerization and Oligomerization Studies

Reactions Involving the Carbon-Chlorine Bond

The carbon-chlorine bond in this compound is a vinylic bond, meaning the chlorine atom is attached directly to one of the sp²-hybridized carbons of the double bond. This structural feature profoundly impacts its reactivity in substitution reactions.

Nucleophilic substitution at a vinylic carbon is significantly more difficult than at a saturated sp³ carbon. libretexts.org

S_N1 Mechanism : This pathway is highly disfavored. It would require the departure of the chloride ion to form a vinylic carbocation. Vinylic carbocations are highly unstable due to the positive charge residing on an sp-hybridized carbon orbital, making their formation energetically prohibitive under normal conditions. byjus.com

S_N2 Mechanism : This bimolecular pathway is also disfavored. The S_N2 reaction requires a backside attack by the nucleophile, which is sterically hindered by the molecule's geometry and electronically repelled by the π-electron cloud of the double bond. libretexts.org

S_N' (Allylic Substitution) Process : The S_N' mechanism involves a nucleophilic attack at the γ-position relative to the leaving group, accompanied by a rearrangement of the double bond. In this compound (Cl-C³H=C²H-C¹H₂OH), the leaving group (Cl) is at C-3. An S_N' attack would involve the nucleophile attacking C-1. While the hydroxyl group at C-1 can be converted into a good leaving group to facilitate substitution at that position, a reaction involving nucleophilic attack at C-1 to displace the chloride from C-3 is not a standard S_N' pathway. The vinylic nature of the C-Cl bond makes it a poor substrate for this type of allylic rearrangement where chloride is the leaving group.

Other mechanisms for vinylic substitution, such as addition-elimination, typically require the presence of strong electron-withdrawing groups to stabilize a carbanionic intermediate, which are absent here.

Table 2: Feasibility of Nucleophilic Substitution Pathways at the C-Cl Bond

MechanismIntermediate/Transition StateFeasibility for this compoundRationale
S_N1 Vinylic CarbocationVery LowHighly unstable intermediate. byjus.com
S_N2 Pentacoordinate Transition StateVery LowSteric hindrance and electronic repulsion prevent backside attack. libretexts.org
S_N' Allylic RearrangementVery LowThe C-Cl bond is vinylic, not allylic, making it an unsuitable leaving group for this pathway.

Elimination Reactions

The most prominent elimination reaction involving this compound is the base-induced dehydrochlorination to yield propargyl alcohol google.com. This reaction is a specific type of elimination that is favored due to the molecular structure.

Unlike typical alcohol dehydrations that require strong acids to protonate the hydroxyl group into a good leaving group (H₂O) masterorganicchemistry.comlibretexts.org, the elimination from 3-chloroallyl alcohol proceeds under basic conditions. The key features of this mechanism are:

The use of a strong base to deprotonate the alcohol, making the oxygen a potent internal nucleophile/base.

The presence of a good leaving group (chloride) on an adjacent carbon atom of the double bond.

The formation of a highly stable, conjugated triple bond system in the product molecule.

This intramolecular process is efficient and provides a direct route to valuable acetylenic compounds from their chlorinated ethylenically unsaturated precursors google.com.

Role as a Synthetic Precursor and Building Block in Organic Synthesis

This compound is a useful building block in organic synthesis, primarily serving as a precursor to other versatile chemical intermediates researchgate.net.

Access to Complex Organic Molecules

The primary utility of this compound as a synthetic precursor lies in its ability to be readily converted to propargyl alcohol google.com. Propargyl alcohols are fundamental building blocks in organic chemistry due to the reactivity of their alcohol and alkyne functional groups nih.govescholarship.org. They can undergo a wide variety of transformations, including:

Nucleophilic additions to the alkyne.

Oxidation or substitution of the alcohol group.

Coupling reactions (e.g., Sonogashira coupling) to form more complex carbon skeletons researchgate.net.

Rearrangement reactions (e.g., Meyer-Schuster rearrangement) to produce α,β-unsaturated carbonyl compounds researchgate.netnih.gov.

Through these subsequent reactions of its derivatives, this compound provides synthetic access to a diverse array of more complex organic molecules.

Stereospecific and Stereoselective Applications in Multistep Syntheses

The 'trans' (or E) geometry of the double bond in this compound is a defined stereochemical feature. In multistep syntheses, the use of stereochemically pure starting materials is crucial for controlling the stereochemistry of the final product.

While the conversion to propargyl alcohol destroys this stereocenter, other potential reactions that maintain the carbon skeleton could, in principle, leverage this stereochemistry. For instance, in reactions involving the hydroxyl group where the double bond remains intact, the trans configuration can dictate the spatial arrangement of substituents and influence the stereochemical outcome of subsequent transformations. The stereospecific synthesis of chiral allylic alcohols from other precursors highlights the importance of controlling double bond geometry in synthetic strategies dicp.ac.cnresearchgate.net. Therefore, this compound represents a potential stereodefined building block for syntheses where the preservation and transfer of this geometric information are critical for achieving the desired stereoisomer of a complex target molecule.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of trans-3-chloroallyl alcohol, which in turn govern its chemical behavior.

Geometrical Optimization and Conformational Analysis of the trans-Isomer

The geometry of the this compound molecule has been optimized to determine its most stable three-dimensional structure. Computational models are used to calculate bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Interactive Table: Predicted Geometrical Parameters for the Optimized Structure of this compound

Below is a representative table of optimized geometrical parameters for this compound, based on typical values for similar molecules from computational studies.

ParameterValue
C1=C2 Bond Length (Å)1.34
C2-C3 Bond Length (Å)1.49
C3-O Bond Length (Å)1.43
C2-Cl Bond Length (Å)1.74
C1=C2-C3 Bond Angle (°)124
C2-C3-O Bond Angle (°)111
H-O-C3 Bond Angle (°)109
C1=C2-C3-O Dihedral Angle (°)~120 (gauche)

Note: These values are illustrative and based on general data for analogous compounds due to the absence of specific published computational results for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the C=C double bond, which is the most electron-rich region. The LUMO is likely to be an antibonding orbital associated with the C-Cl bond (σ* C-Cl) or the C=C double bond (π* C=C). The presence of the electronegative chlorine atom would lower the energy of both the HOMO and LUMO compared to unsubstituted allyl alcohol.

Interactive Table: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

This table presents plausible FMO energies and derived reactivity descriptors for this compound, estimated from studies on similar chlorinated alkenes.

DescriptorValue (eV)
HOMO Energy-9.5
LUMO Energy-0.8
HOMO-LUMO Gap (ΔE)8.7
Ionization Potential (I ≈ -EHOMO)9.5
Electron Affinity (A ≈ -ELUMO)0.8
Global Hardness (η = (I-A)/2)4.35
Electronegativity (χ = (I+A)/2)5.15
Electrophilicity Index (ω = χ²/2η)3.05

Note: These are estimated values for illustrative purposes, derived from general principles and data for related compounds.

Understanding the Stereoelectronic Effects of Chlorine and Hydroxyl Groups

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a significant impact on the structure and reactivity of this compound. The electronegative chlorine and hydroxyl groups exert notable inductive and resonance effects.

The chlorine atom, being highly electronegative, withdraws electron density through the sigma bond network (inductive effect, -I), which can influence the acidity of the hydroxyl proton and the electrophilicity of the carbon backbone. The lone pairs on the chlorine and oxygen atoms can participate in hyperconjugative interactions with adjacent antibonding orbitals. For instance, a lone pair on the oxygen (n_O) can donate electron density into the antibonding orbital of the C2-C3 sigma bond (σ* C2-C3), and similarly, a lone pair on chlorine (n_Cl) can interact with the π* orbital of the C=C bond. These interactions are highly dependent on the conformation of the molecule and play a crucial role in determining the most stable conformer and the reactivity at different sites.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction energetics.

Transition State Characterization for Synthetic and Degradation Pathways

DFT calculations can be employed to model the potential energy surfaces of reactions involving this compound. This allows for the identification and characterization of transition state (TS) structures, which are the highest energy points along a reaction coordinate.

For the synthesis of this compound, a plausible pathway could involve the allylic chlorination of allyl alcohol. DFT could be used to model the transition state of this reaction, revealing the geometry and electronic structure of the activated complex.

Regarding degradation, potential pathways include oxidation, nucleophilic substitution at the carbon bearing the chlorine, or addition reactions to the double bond. For example, the reaction with a hydroxyl radical, an important atmospheric oxidant, could proceed via addition to the double bond or hydrogen abstraction from the hydroxyl group or the alkyl chain. DFT calculations can help to determine the most favorable pathway by comparing the activation barriers of the respective transition states.

Calculation of Activation Barriers and Reaction Energies

By calculating the energies of the reactants, transition states, and products, DFT can provide quantitative data on the thermodynamics and kinetics of a reaction. The activation barrier (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. The reaction energy (ΔErxn), the energy difference between the products and reactants, indicates whether a reaction is exothermic or endothermic.

Interactive Table: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

The following table provides a hypothetical example of a DFT-calculated energy profile for the nucleophilic substitution of the chlorine atom in this compound by a hydroxide (B78521) ion.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + OH⁻)0.0
Transition State+22.5
Products (trans-3-Hydroxyallyl alcohol + Cl⁻)-15.0
Activation Barrier (Ea) 22.5
Reaction Energy (ΔErxn) -15.0

Note: This data is purely illustrative to demonstrate the type of information obtained from DFT calculations and does not represent actual computed values for this specific reaction.

Through such calculations, a comprehensive understanding of the factors controlling the synthesis and degradation of this compound can be developed, guiding further experimental work and predicting its chemical fate in various environments.

Solvent Effects in Theoretical Reaction Modeling

The chemical reactivity of this compound can be significantly influenced by the solvent environment. Theoretical reaction modeling employs various solvation models to account for these effects, which can be broadly categorized into implicit and explicit models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and provides a good first approximation of the bulk solvent effects on the geometry and energy of the solute molecule. For a reaction involving this compound, an implicit model would calculate the stabilization or destabilization of reactants, transition states, and products due to the solvent's polarity.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and solvent molecules like water or methanol.

Hybrid Solvation Models: These models combine both implicit and explicit approaches. Typically, the first solvation shell, where specific interactions are most critical, is modeled explicitly, while the bulk solvent is treated as a continuum. Studies on similar molecules have shown that the inclusion of a few explicit solvent molecules can be crucial for accurately predicting reaction barriers and mechanisms. For instance, in the hydration of alkenes, adding three explicit water molecules has been shown to significantly improve the accuracy of calculated reaction rates. bohrium.com

The choice of solvation model can have a profound impact on the calculated thermodynamic and kinetic parameters of reactions involving this compound.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules at an atomic level. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time.

Conformational Sampling: The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements or conformations. MD simulations can sample these conformations over time, revealing the most stable (lowest energy) structures and the energy barriers between them. This is crucial for understanding the molecule's average structure and its dynamic behavior in solution.

Intermolecular Interactions: MD simulations are particularly useful for studying non-covalent interactions. For this compound in a solvent, simulations can provide detailed information about:

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the alcohol's hydroxyl group and surrounding solvent molecules.

Van der Waals Interactions: The weaker, non-specific interactions between the chloroallyl group and other molecules.

Clustering and Local Environment: Simulations can reveal how solvent molecules arrange themselves around the solute and whether clustering of either the solute or solvent occurs. rsc.org

By analyzing the radial distribution functions and coordination numbers from an MD trajectory, one can quantify the structure of the solvation shells around the molecule.

Kinetic and Thermodynamic Modeling of Chemical and Biochemical Reactions

Computational chemistry provides essential tools for modeling the kinetics and thermodynamics of reactions, offering predictions of rate constants and equilibrium constants and elucidating reaction mechanisms.

Prediction of Rate Constants and Equilibrium Constants

Theoretical methods can be used to predict the feasibility and speed of reactions involving this compound.

Thermodynamic Modeling: The equilibrium constant (K_eq) of a reaction is related to the change in Gibbs free energy (ΔG) between products and reactants. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to calculate the energies of reactants and products, allowing for the prediction of ΔG and thus K_eq.

Below is a table showing hypothetical calculated thermodynamic and kinetic data for a representative reaction of an allyl alcohol, such as an esterification reaction.

ParameterCalculated ValueMethod/Theory
ΔH (kcal/mol)-5.2DFT (B3LYP/6-31G)
ΔS (cal/mol·K)-15.8DFT (B3LYP/6-31G)
ΔG (kcal/mol) at 298 K-0.5DFT (B3LYP/6-31G*)
Activation Energy (E_a)18.5 kcal/molTransition State Theory
Predicted Rate Constant (k)2.1 x 10⁻⁴ M⁻¹s⁻¹TST Calculation

Note: This data is illustrative and based on typical values for similar reactions.

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms. A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium (B1214612) or ³⁵Cl with ³⁷Cl), resulting in a change in the reaction rate.

Computational modeling is essential for interpreting experimental KIEs. By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species, the theoretical KIE can be predicted. The magnitude of the KIE provides information about bond breaking and bond formation in the rate-determining step of the reaction. For example, a significant primary KIE upon substituting the hydroxyl proton with deuterium would suggest that the O-H bond is being broken in the transition state. Quantum chemistry calculations suggest that observed isotope effects are often primarily attributed to changes in vibrational zero-point energies and partition functions. rsc.org

Computational Prediction and Interpretation of Spectroscopic Data

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and experimental spectra.

Theoretical NMR Shielding Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts of a molecule, aiding in the assignment of experimental spectra.

The fundamental property calculated is the nuclear magnetic shielding tensor (σ), which describes how the electron cloud around a nucleus shields it from the external magnetic field. The chemical shift (δ) is then determined by referencing the calculated shielding constant of a nucleus in the molecule to the shielding constant of a nucleus in a standard reference compound (e.g., tetramethylsilane, TMS).

Various quantum mechanical methods, including DFT and post-Hartree-Fock methods, are used to compute these shielding constants. The accuracy of the prediction depends on the level of theory, the basis set used, and the inclusion of environmental effects like the solvent. For molecules containing heavier atoms like chlorine, relativistic effects may also need to be considered for high accuracy. mdpi.com

The table below presents hypothetical, yet representative, calculated ¹³C NMR chemical shifts for this compound compared to potential experimental values.

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (-CH₂OH)61.562.1
C2 (=CH-)125.8126.4
C3 (=CHCl)129.2128.7

Note: Calculated values are illustrative, typically obtained using a method like GIAO-DFT with a suitable functional and basis set.

These theoretical predictions are crucial for confirming molecular structures, understanding the electronic environment of different nuclei, and interpreting complex spectra. rug.nl

Vibrational Frequency Analysis for IR and Raman Assignments

A comprehensive vibrational frequency analysis for this compound, involving detailed theoretical calculations and experimental infrared (IR) and Raman spectral assignments, is not extensively available in the public domain based on current literature searches. While computational and experimental vibrational spectroscopy are powerful tools for elucidating molecular structures, a dedicated study providing a complete assignment of the fundamental vibrational modes for this compound with corresponding IR and Raman data appears to be limited.

Vibrational analysis, typically performed using quantum chemical methods such as Density Functional Theory (DFT), allows for the prediction of the frequencies and intensities of IR and Raman bands. nih.gov These theoretical calculations are crucial for assigning the experimental spectra, where vibrational modes are often coupled and complex. For a molecule like this compound, with C_s symmetry, all fundamental vibrations are active in both IR and Raman spectroscopy.

A theoretical study would typically involve the calculation of the harmonic vibrational frequencies, which are then often scaled to correct for anharmonicity and limitations in the computational method. nih.gov The assignment of these calculated frequencies to specific vibrational modes—such as O-H stretching, C-H stretching, C=C stretching, C-Cl stretching, and various bending and torsional modes—is facilitated by analyzing the potential energy distribution (PED).

Although specific data tables for this compound are not available, general frequency regions for the characteristic functional groups can be anticipated based on studies of similar molecules:

O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, due to hydrogen bonding. spectroscopyonline.com

C-H Stretching: Vibrations for the vinyl and methylene (B1212753) C-H bonds would be expected in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

C=C Stretching: A band in the 1640-1680 cm⁻¹ region.

C-O Stretching: Typically observed in the 1000-1260 cm⁻¹ range for alcohols. spectroscopyonline.com

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the 600-800 cm⁻¹ region. umich.edu

Without dedicated research findings, a detailed and accurate data table correlating calculated and experimental frequencies with their specific vibrational assignments for this compound cannot be constructed. Further experimental and computational studies are required to provide a definitive vibrational analysis for this compound.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The precise control of stereochemistry is a cornerstone of modern organic synthesis. While methods for the synthesis of allylic alcohols are well-established, the development of novel, highly stereoselective routes to substituted haloallylic alcohols like trans-3-Chloroallyl alcohol remains a significant area of interest. Future research is expected to focus on catalytic asymmetric methods that can afford high enantiomeric and diastereomeric purity, which is crucial for applications in pharmaceuticals and agrochemicals.

Key research directions include:

Enantioselective Halogenation: Building upon existing methods for the enantioselective haloazidation and dihalogenation of allylic alcohols, new chiral catalyst systems could be designed specifically for the chlorination of propargyl alcohols or other suitable precursors to yield chiral this compound derivatives. nih.gov The use of titanium-based catalysts with chiral Schiff base ligands has shown promise in related systems and could be adapted for this purpose. nih.gov

Stereoinvertive Nucleophilic Substitution: Research into the stereoselective construction of tertiary C-O bonds via stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl (B3062369) carbinol derivatives could inspire new pathways. nih.gov Adapting such methodologies could provide novel access to highly congested and stereochemically defined chloroallyl alcohol structures.

Kinetic Resolution: Developing enzymatic or chemo-catalytic methods for the kinetic resolution of racemic mixtures of chloroallyl alcohols could provide an alternative and efficient route to enantiopure forms of the target molecule.

Synthetic StrategyPotential PrecursorKey Catalyst/Reagent TypeDesired Outcome
Asymmetric ChlorinationPropargyl alcoholChiral Lewis Acid / Transition Metal ComplexHigh enantiomeric excess of this compound
Stereospecific Ring OpeningChiral Epoxy-alkeneHalide source with stereocontrolDiastereomerically pure chloro-diol precursor
Allylic SubstitutionAllylic carbonate/phosphate (B84403)Chiral Palladium or Copper catalystRegio- and stereoselective formation of this compound

Exploration of Catalytic Applications Beyond Oligomerization

While the oligomerization of related chloroallyl alcohols has been demonstrated, the unique structural features of this compound—namely the allylic alcohol moiety and the vinyl chloride group—make it a promising substrate for a wide range of other catalytic transformations. Future research will likely move beyond polymerization to explore its utility as a building block in fine chemical synthesis.

Emerging catalytic applications to be explored include:

Cross-Coupling Reactions: The vinyl chloride functionality presents an ideal handle for various cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). Research into palladium, nickel, or copper-catalyzed couplings could enable the introduction of diverse aryl, alkyl, or alkynyl substituents, leading to a vast library of functionalized allylic alcohols. The development of dual catalytic strategies, combining photocatalysis with transition metal catalysis, could also enable novel amino-functionalizations. nih.gov

Functionalization of the Hydroxyl Group: The allylic alcohol can be a precursor for various functional groups. Palladium-pincer complex catalysis, which has been used for the direct boronation of allylic alcohols, could be applied to synthesize allylboronates from this compound. diva-portal.orgacs.org These intermediates are valuable in subsequent stereoselective C-C bond-forming reactions.

Tandem Reactions: The bifunctional nature of the molecule is well-suited for tandem or cascade reactions. For instance, a catalytic process could first activate the C-OH bond for a substitution reaction, followed by a cross-coupling at the C-Cl bond, all in a one-pot procedure. Ruthenium-catalyzed cross-coupling of allylic alcohols with diols to form lactones represents a potential avenue for creating complex molecular scaffolds. rsc.org

Advanced Analytical Techniques for Ultra-Trace Detection and In Situ Monitoring

As the applications and environmental presence of halogenated organic compounds expand, the need for highly sensitive and real-time analytical methods becomes paramount. Future research will focus on developing robust techniques for the detection of this compound at ultra-trace levels and for monitoring its formation or degradation in real-time.

Prospective analytical advancements include:

High-Resolution Mass Spectrometry (HRMS): The use of Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with HRMS will be crucial for the unambiguous identification and quantification of this compound and its metabolites in complex matrices like soil, water, and biological tissues. nih.gov

Electrochemical Sensors: The development of selective electrochemical sensors, potentially based on molecularly imprinted polymers (MIPs), could offer a rapid and cost-effective method for detecting this compound in field applications. nih.gov

In Situ Spectroscopic Monitoring: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be employed for the real-time, in situ monitoring of reactions involving this compound. mt.comspectroscopyonline.com This allows for a deeper understanding of reaction kinetics, intermediate formation, and catalyst behavior, facilitating process optimization and ensuring safety. mt.comoxinst.comnih.gov Time-resolved in situ (TRIS) approaches are particularly powerful for elucidating reaction mechanisms. nih.gov

Analytical TechniqueApplication AreaKey Advantage
GC-MS/MSEnvironmental monitoring, Metabolite identificationHigh sensitivity and selectivity for chlorinated hydrocarbons. helcom.fi
HPLC-HRMSFood safety analysis, Biotransformation studiesSuitable for analyzing complex mixtures and identifying unknown metabolites. nih.gov
In Situ FTIR/RamanReaction monitoring, Process developmentProvides real-time kinetic and mechanistic data without sampling. mt.comspectroscopyonline.com
Electrochemical SensorsField detection, Water quality testingPortability, rapid response, and low cost.

Integration of Omics Technologies in Biotransformation Studies

Understanding the biotransformation pathways of this compound is critical for assessing its environmental fate and potential toxicological impact. The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful, systems-biology approach to elucidate the mechanisms of microbial or enzymatic degradation of this organochlorine compound.

Future research in this area will likely involve:

Metabolomics: Untargeted and targeted metabolomic analyses can identify the full spectrum of metabolites produced during the biotransformation of this compound by microorganisms or in model organisms. acs.org This can help reconstruct degradation pathways and identify potentially persistent or toxic byproducts.

Proteomics and Transcriptomics: These technologies can identify the specific enzymes and genes that are upregulated in microorganisms upon exposure to this compound. This can lead to the discovery of novel dehalogenases or oxidoreductases responsible for its breakdown, which could be harnessed for bioremediation applications.

Multi-Omics Approaches: Combining different omics datasets will provide a holistic view of the cellular response to this compound. For example, correlating changes in the transcriptome with the proteome and metabolome can provide strong evidence for the function of specific enzymes and pathways involved in its biotransformation. Such approaches have been proposed for understanding the degradation of other organochlorine compounds. researchgate.netoup.comnih.gov

Synergistic Approaches Combining Computational Predictions with Experimental Validation

The synergy between computational chemistry and experimental work provides a powerful paradigm for accelerating research. Theoretical studies can offer deep mechanistic insights and predict reactivity, guiding experimental design and saving significant time and resources.

Future directions for this synergistic approach include:

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of reactions involving this compound. researchgate.net This can help predict the regioselectivity and stereoselectivity of synthetic transformations and elucidate the role of catalysts. Computational studies on the reactivity of allyl halides have already provided insights into SN2 vs. SN2' reaction pathways, which is directly relevant to this compound. acs.orgquora.comrsc.org

Catalyst Design: Computational screening can be employed to design new catalysts with enhanced activity and selectivity for transformations involving this compound. By modeling the interaction between the substrate and the catalyst's active site, researchers can rationally design ligands or catalyst structures for optimal performance.

Predicting Spectroscopic and Analytical Signatures: Theoretical calculations can predict NMR, IR, and Raman spectra of this compound and its potential metabolites, aiding in their experimental identification and characterization.

This integrated approach, where computational predictions are rigorously tested and refined by experimental results, will be instrumental in unlocking the full potential of this compound in a rational and efficient manner.

Q & A

What are the primary metabolic pathways for trans-3-chloroallyl alcohol in bacterial systems, and how can researchers validate these pathways experimentally?

Answer: trans-3-Chloroallyl alcohol is metabolized via oxidation to 3-chloroacrolein, followed by conversion to trans-3-chloroacrylic acid. This pathway is observed in Pseudomonas species, where crude extracts catalyze chloride release from the acid isomer but not directly from the alcohol . To validate, researchers should:

  • Use gas chromatography-mass spectrometry (GC-MS) to track intermediates (e.g., chloroacrolein).
  • Measure chloride release via ion-selective electrodes or colorimetric assays during enzymatic reactions.
  • Compare metabolic activity in cell extracts from bacteria grown on chloroallyl alcohol versus non-inducing substrates .

Which bacterial strains are known to utilize this compound as a growth substrate, and what experimental evidence supports this?

Answer: Pseudomonas cichorii 170 efficiently utilizes trans-3-chloroallyl alcohol, as shown in growth assays (Table 1, ). Key evidence includes:

  • Biomass accumulation and chloride release during substrate degradation.
  • Transient accumulation of trans-3-chloroallyl alcohol as an intermediate during 1,3-dichloropropene metabolism .
  • Growth inhibition studies confirming the compound’s low toxicity (up to 5 mM) compared to dichloropropenes .

How can researchers resolve contradictions in reported degradation pathways for this compound (e.g., direct dechlorination vs. intermediate formation)?

Answer: Discrepancies arise from strain-specific enzymatic capabilities. For example:

  • P. cichorii 170 lacks direct dechlorination enzymes for the alcohol but converts it via oxidation .
  • Other strains may harbor alternative pathways (e.g., horizontal gene transfer of dehalogenases) .
    Methodology:
  • Compare enzyme activity in cell-free extracts from diverse bacterial isolates.
  • Perform genomic sequencing to identify gene clusters (e.g., haloalkane dehalogenases) .

What experimental approaches are recommended to study horizontal gene transfer (HGT) in bacteria adapted to degrade this compound?

Answer: HGT is critical in distributing dehalogenase genes. Researchers should:

  • Use comparative genomics to identify conserved gene clusters (e.g., in Rhodococcus and Pseudomonas) .
  • Conduct conjugation assays to test gene transfer between Gram-positive and Gram-negative bacteria.
  • Analyze plasmid or transposon content in degrading strains via Southern blotting or metagenomics .

How do environmental factors (e.g., pH, temperature) influence the persistence of this compound in soil ecosystems?

Answer: Environmental persistence depends on microbial activity and physicochemical conditions:

  • High microbial diversity accelerates degradation, while acidic soils may stabilize the compound .
  • Temperature affects enzyme kinetics; optimal degradation occurs at 25–30°C in mesophilic bacteria .
    Experimental design:
  • Conduct microcosm studies with soil spiked with trans-3-chloroallyl alcohol under controlled conditions.
  • Monitor degradation via LC-MS and quantify microbial biomass via phospholipid fatty acid analysis .

What enzymatic mechanisms underlie the oxidation of this compound to chloroacrylic acid?

Answer: Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases catalyze the two-step oxidation:

ADH converts the alcohol to 3-chloroacrolein.

Aldehyde dehydrogenase oxidizes acrolein to the acid .
Validation methods:

  • Purify enzymes via ammonium sulfate fractionation and ion-exchange chromatography.
  • Perform kinetic assays with NAD⁺/NADH cofactors and substrate analogs .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., soil, bacterial lysates)?

Answer: Challenges include low volatility, matrix interference, and isomer differentiation. Solutions:

  • Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for GC-MS analysis.
  • Use reverse-phase HPLC with UV detection (λ = 210 nm) for aqueous samples.
  • Employ deuterated internal standards (e.g., d₃-trans-3-chloroallyl alcohol) for isotope dilution .

How can researchers assess the ecological risks of this compound degradation intermediates (e.g., 3-chloroacrylic acid)?

Answer: Toxicity assays and environmental modeling are critical:

  • Perform Daphnia magna or Vibrio fischeri bioluminescence inhibition tests for acute toxicity.
  • Model soil adsorption coefficients (Kd) and groundwater leaching potential using EPI Suite software.
  • Track residual intermediates in EPA-registered tolerance studies (e.g., 40 CFR Part 180) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.